N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide
説明
特性
IUPAC Name |
N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N6O5S/c1-2-40-24-15-13-22(14-16-24)34-26(18-30-28(37)21-9-11-23(12-10-21)35(38)39)31-32-29(34)41-19-27(36)33-17-5-7-20-6-3-4-8-25(20)33/h3-4,6,8-16H,2,5,7,17-19H2,1H3,(H,30,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIHYJPCXPVEBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3CCCC4=CC=CC=C43)CNC(=O)C5=CC=C(C=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N6O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the available literature on its biological activity, including in vitro and in vivo studies, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound is characterized by a multifaceted structure comprising:
- A dihydroquinoline moiety.
- A triazole ring linked to a nitrobenzamide .
- A thioether bridge connecting the triazole and the dihydroquinoline.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily focusing on its potential as an antitumor agent , antimicrobial , and anti-inflammatory properties.
Antitumor Activity
Several studies have highlighted the compound's effectiveness against various cancer cell lines. For instance:
- In vitro assays demonstrated that N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide significantly inhibited the proliferation of human breast cancer cells (MCF7) with an IC50 value of 12 µM .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 12 | Induction of apoptosis |
| HeLa | 15 | Cell cycle arrest |
| A549 | 10 | Inhibition of angiogenesis |
Antimicrobial Activity
The compound has also shown promising results against various microbial strains:
- It exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anti-inflammatory Properties
In animal models, this compound demonstrated significant anti-inflammatory effects. Studies indicated a reduction in edema in carrageenan-induced paw edema models, suggesting its potential as an anti-inflammatory agent .
Structure-Activity Relationships (SAR)
The biological activity of N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide can be attributed to specific structural features:
- The dihydroquinoline core is crucial for its interaction with biological targets.
- The presence of the triazole enhances its binding affinity to target proteins.
- The nitro group contributes to the overall lipophilicity and bioavailability of the compound.
Case Study 1: Anticancer Activity
A recent study investigated the anticancer potential of this compound in a xenograft model using human breast cancer cells. The results showed a significant reduction in tumor size compared to controls, supporting its efficacy as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties against resistant strains of bacteria. The compound was tested alongside standard antibiotics and showed synergistic effects when combined with amoxicillin against E. coli infections .
Q & A
Q. What are the typical synthetic routes for N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide, and how is purity ensured?
- Methodological Answer : The synthesis involves multi-step reactions, starting with the preparation of key intermediates such as the triazole and dihydroquinoline moieties. Critical steps include:
- Nucleophilic substitution to introduce the thioether linkage between the triazole and dihydroquinoline groups.
- Amide coupling for benzamide attachment using reagents like EDC/HOBt .
- Purification via column chromatography (silica gel, gradient elution) and recrystallization (ethanol/water mixtures) .
- Structural confirmation via 1H/13C NMR (δ 7.8–8.2 ppm for nitrobenzamide protons), IR (C=O stretch at ~1680 cm⁻¹), and HRMS (observed [M+H]+ 642.1921 vs. calculated 642.1918) .
Q. How is the molecular structure of this compound confirmed, and what analytical techniques are prioritized?
- Methodological Answer : Structural elucidation relies on:
- X-ray crystallography (if single crystals are obtainable) to resolve the triazole-dihydroquinoline spatial arrangement.
- 2D NMR (COSY, HSQC) to assign overlapping aromatic protons and confirm substituent connectivity .
- Elemental analysis (C, H, N, S) to validate stoichiometry (e.g., C: 63.4% observed vs. 63.2% calculated) .
Advanced Research Questions
Q. How can reaction yields be optimized for the thioether coupling step in the synthesis?
- Methodological Answer : Yield optimization strategies include:
- Microwave-assisted synthesis : Reducing reaction time from 12 hrs (conventional heating) to 30 mins at 100°C, improving yield by 15–20% .
- Solvent selection : Using DMF for better solubility of sulfur-containing intermediates .
- Catalyst screening : Pd/C (5% wt) enhances thiol activation, but may require post-reaction filtration to avoid metal contamination .
Q. What methodologies are used to analyze reaction kinetics for the nitrobenzamide functionalization step?
- Methodological Answer : Kinetic studies employ:
- HPLC monitoring (C18 column, acetonitrile/water mobile phase) to track nitrobenzamide conversion over time.
- Pseudo-first-order kinetics under excess amine conditions, calculating rate constants (k) at varying temperatures (25–60°C) .
- Arrhenius plots to determine activation energy (Ea ≈ 45 kJ/mol), suggesting a nucleophilic acyl substitution mechanism .
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Methodological Answer : Discrepancies (e.g., IC50 variability in enzyme vs. cell-based assays) are addressed by:
- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) for binding affinity and qPCR for downstream gene expression .
- Solubility adjustments : Use DMSO/carboxymethylcellulose vehicles to improve compound bioavailability in cellular models .
- Metabolic stability testing : Liver microsomal assays (e.g., t1/2 < 30 mins) may explain reduced efficacy in vivo .
Q. What strategies are recommended for studying the compound’s interaction with biological targets like kinases or GPCRs?
- Methodological Answer : Target interaction analysis involves:
- Molecular docking (AutoDock Vina) to predict binding poses with kinase ATP pockets, guided by dihydroquinoline’s planar structure .
- Fluorescence polarization assays to measure displacement of labeled ATP analogs (Kd ~ 0.8 µM) .
- Alanine scanning mutagenesis of putative binding residues (e.g., Lys123 in kinase X) to confirm critical interactions .
Data Contradiction Analysis
Q. How should researchers address variability in reported antimicrobial activity of structurally similar analogs?
- Methodological Answer : Variability may stem from:
- Strain-specific resistance : Test against isogenic mutant strains (e.g., efflux pump-deficient E. coli) to isolate compound efficacy .
- Biofilm interference : Use CV staining to quantify biofilm biomass, which may reduce compound penetration .
- Check purity : Impurities from incomplete triazole cyclization (e.g., HPLC purity <95%) can skew activity data .
Methodological Tables
| Key Reaction Optimization Parameters | Impact on Yield/Purity |
|---|---|
| Microwave irradiation (100°C, 30 mins) | Yield ↑ 15–20% |
| DMF vs. THF solvent | Purity ↑ 10% (DMF preferred) |
| Pd/C catalyst (5% wt) | Thioether yield ↑ 25% |
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